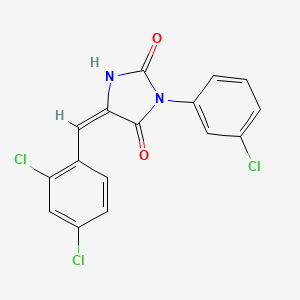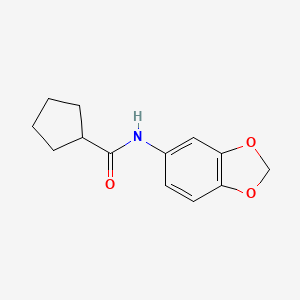![molecular formula C22H26N4O5 B4614908 3-{[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4614908.png)
3-{[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related bicyclic compounds typically involves multistep synthetic routes that may include key steps like double alkylation, cyclization reactions, and specific functional group transformations. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral, rigid analogue of 2-aminoadipic acid, was achieved in six steps from dimethyl-meso-2,5-dibromohexanedioate, with a key double alkylation step being pivotal (Kubyshkin, Mikhailiuk, & Komarov, 2007). This example illustrates the complexity and the meticulous planning required in synthesizing structurally complex bicyclic compounds.
Molecular Structure Analysis
Structural analysis of such compounds often involves advanced techniques like X-ray crystallography, which provides detailed insights into the molecular geometry, conformations, and the relative positioning of various functional groups. For example, the crystal and molecular structure of a methionine analogue showed the importance of neighboring group participation in its anodic oxidation, offering valuable information on the compound's electronic structure and reactivity (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Scientific Research Applications
Asymmetric Synthesis
Derivatives of 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized via Aza-Diels-Alder reactions with chiral iminium ions, forming cycloadducts with yields up to 52% and diastereomeric excess values up to 90:10 for exo isomers. This demonstrates potential in asymmetric synthesis (Waldmann & Braun, 1991).
Transport Applications
Isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids were compared with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to the Na+-independent membrane transport system in cancer and hepatoma cells. The additional methylene group in the ring system resulted in an optically symmetrical amino acid, important for distinguishing amino acid transport systems (Christensen et al., 1983).
Heterocyclic Dyes Synthesis
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid was used with S/N-containing heterocyclic diazo salts and aniline derivatives to create carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These dyes exhibited shifts in λmax depending on the substituent effects and the type of heterocyclic rings, indicating their potential in dye chemistry (Tao et al., 2019).
Amination Catalysis
N-Heterocyclic carbenes were effective catalysts for generating homoenolate species from alpha, beta-unsaturated aldehydes, leading to pyrazolidinones. This indicates the utility of these compounds in catalytic amination processes (Chan & Scheidt, 2008).
properties
IUPAC Name |
3-[[3-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-11(2)16-13-6-7-14(16)18(22(29)30)17(13)20(27)24-15-10-26(3)25-19(15)21(28)23-9-12-5-4-8-31-12/h4-5,8,10,13-14,17-18H,6-7,9H2,1-3H3,(H,23,28)(H,24,27)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSFTDAWOKSRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C(C2C(=O)NC3=CN(N=C3C(=O)NCC4=CC=CO4)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-bromobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614846.png)
![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4614853.png)
![3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4614859.png)

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)
![11-{4-[(2-fluorobenzyl)oxy]phenyl}-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B4614871.png)
![7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614885.png)
![allyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B4614886.png)
![2-[(4-methoxybenzyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614889.png)
![N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide](/img/structure/B4614892.png)
![N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4614899.png)
![3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide](/img/structure/B4614906.png)